molecular formula C15H13Cl3O B14313910 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene CAS No. 110283-42-6

1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene

Cat. No.: B14313910
CAS No.: 110283-42-6
M. Wt: 315.6 g/mol
InChI Key: PVLOXMNWEIWVAJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a phenylmethyl group substituted with a 2-chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. For example, the initial chlorination of benzene to form dichlorobenzene, followed by further substitution reactions to introduce the 2-chloroethoxy and phenylmethyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process .

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.

Properties

CAS No.

110283-42-6

Molecular Formula

C15H13Cl3O

Molecular Weight

315.6 g/mol

IUPAC Name

1,2-dichloro-4-[2-chloroethoxy(phenyl)methyl]benzene

InChI

InChI=1S/C15H13Cl3O/c16-8-9-19-15(11-4-2-1-3-5-11)12-6-7-13(17)14(18)10-12/h1-7,10,15H,8-9H2

InChI Key

PVLOXMNWEIWVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)OCCCl

Origin of Product

United States

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